1-(4-Methylphenyl)-1,4-diazepane
Overview
Description
1-(4-Methylphenyl)-1,4-diazepane is an organic compound belonging to the class of diazepanes It features a seven-membered ring with two nitrogen atoms and a 4-methylphenyl group attached to one of the nitrogen atoms
Mechanism of Action
Target of Action
It’s structurally similar to mephedrone (4-mmc), a β-ketoamphetamine that falls under the category of synthetic cathinones . These substances are known to elicit stimulation of the central nervous system, resulting in psychoactive effects .
Mode of Action
Mephedrone, a structurally similar compound, inhibits the reuptake of monoamines by neurons and decreases the rate of synthesis of monoamine oxidase and catechol-o-methyltransferase . This could potentially be a similar mechanism of action for 1-(4-Methylphenyl)-1,4-diazepane.
Biochemical Pathways
Substances within the synthetic cathinones class, like mephedrone, are known to affect the central nervous system and induce psychoactive effects .
Pharmacokinetics
The structurally similar compound mephedrone demonstrates solubility in water and other polar solvents, facilitating its dissolution for various applications .
Result of Action
Substances within the synthetic cathinones class, like mephedrone, are known to stimulate the mind and induce hallucinations .
Action Environment
The structurally similar compound mephedrone is known to be a synthetic stimulant drug of the amphetamine and cathinone classes , which suggests that its action, efficacy, and stability might be influenced by factors such as temperature, pH, and presence of other substances.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methylphenyl)-1,4-diazepane can be synthesized through several methods. One common approach involves the reaction of 4-methylbenzyl chloride with 1,4-diazepane in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylphenyl)-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted diazepanes depending on the halide used.
Scientific Research Applications
1-(4-Methylphenyl)-1,4-diazepane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)-1,4-diazepane
- 1-(4-Bromophenyl)-1,4-diazepane
- 1-(4-Fluorophenyl)-1,4-diazepane
Comparison: 1-(4-Methylphenyl)-1,4-diazepane is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. Compared to its halogenated analogs, the methyl group may result in different steric and electronic effects, leading to variations in its interactions with molecular targets and its overall properties.
Biological Activity
1-(4-Methylphenyl)-1,4-diazepane is a compound characterized by a diazepane ring and a para-methylphenyl substituent. Its molecular formula is C12H16N2, with a molecular weight of approximately 190.28 g/mol. This structure enhances its lipophilicity, which may influence its biological interactions and potential therapeutic applications. Understanding the biological activity of this compound is crucial for its development in pharmacology and medicinal chemistry.
Chemical Structure
The chemical structure of this compound includes:
- Diazepane Ring : A six-membered ring containing four carbon atoms and two nitrogen atoms.
- Para-Methylphenyl Group : This substituent increases the compound's lipophilicity and may enhance its binding affinity to biological targets.
Biological Activity Overview
This compound has been studied for various biological activities, including:
- Neuroactivity : Compounds with similar structures have shown potential neuroactive properties, influencing neurotransmitter systems.
- Enzyme Inhibition : The compound may exhibit inhibitory effects on specific enzymes, which can be crucial for therapeutic applications.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally related compounds to highlight differences in biological activity:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1-(3-Methylphenyl)-1,4-diazepane | C12H18N2 | Similar structure but different phenyl substitution. |
1-(4-Methoxyphenyl)-1,4-diazepane | C13H19N2O | Contains a methoxy group; potential for different biological activity. |
1-(Phenyl)-1,4-diazepane | C11H14N2 | Lacks methyl substitution; simpler structure. |
Research Findings
Recent studies have investigated the biological activity of diazepane derivatives, including this compound:
- Neuroactive Properties : Research indicates that diazepane derivatives can influence neurotransmitter systems such as acetylcholine and serotonin. For instance, compounds structurally similar to this compound have been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission .
- Enzyme Inhibition Studies : In vitro assays have demonstrated that certain diazepanes can inhibit enzymes involved in various metabolic pathways. For example, studies have reported IC50 values indicating the potency of these compounds against specific targets .
Case Studies
Several case studies highlight the potential applications of this compound:
- AChE Inhibition : A study found that a related compound inhibited AChE with an IC50 value of approximately 500 nM. This suggests that this compound could possess similar inhibitory effects .
- Pharmacokinetic Properties : Research into the pharmacokinetics of diazepanes indicates that modifications to the diazepane ring can significantly alter solubility and bioavailability. For instance, the introduction of different substituents can affect how quickly a compound is metabolized in vivo .
Properties
IUPAC Name |
1-(4-methylphenyl)-1,4-diazepane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-11-3-5-12(6-4-11)14-9-2-7-13-8-10-14/h3-6,13H,2,7-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZKRXXWGHTLQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCCNCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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